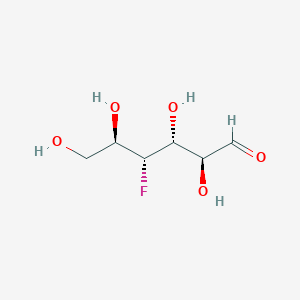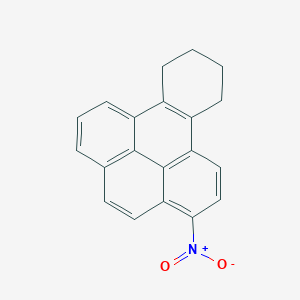
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene, also known as 3-nitrobenzo(a)pyrene, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials. It is a highly toxic and carcinogenic compound that has been extensively studied due to its potential health hazards.
Wirkmechanismus
The mechanism of action of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene involves the formation of DNA adducts, which can lead to mutations and cancer. This compound is metabolized in the body by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and form adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene are mainly related to its carcinogenic properties. This compound has been shown to induce tumors in various organs, including the lungs, liver, and skin. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene in lab experiments include its well-established carcinogenic and mutagenic properties, as well as its ability to serve as a model compound for studying the metabolism and bioactivation of PAHs. However, its toxicity and carcinogenicity also pose limitations for its use in lab experiments, as it requires special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene. One area of focus is the development of new methods for detecting and quantifying DNA adducts formed by this compound. Another area of research is the identification of new biomarkers for assessing the exposure and health effects of PAHs in the body. Additionally, there is a need for more studies on the mechanisms of action of this compound and its metabolites, as well as its interactions with other environmental pollutants.
Synthesemethoden
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene can be synthesized through various methods, including nitration of benzo(a)pyrene, oxidation of 3-nitrochrysene, and reduction of 3-nitro-9,10,11,12-tetrahydrobenzo(e)pyrene oxide. The most commonly used method is the nitration of benzo(a)pyrene, which involves the reaction of benzo(a)pyrene with nitric acid and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce DNA damage and cause mutations in various cell types. This compound has also been used as a model compound for studying the metabolism and bioactivation of PAHs in the body.
Eigenschaften
CAS-Nummer |
120812-47-7 |
|---|---|
Produktname |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
3-nitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H15NO2/c22-21(23)18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h3-4,7-11H,1-2,5-6H2 |
InChI-Schlüssel |
NFWVIOMLXPIISE-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Kanonische SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=CC=C5 |
Andere CAS-Nummern |
120812-47-7 |
Synonyme |
3-Nitro-9,10,11,12-tetrahydrobenzo(e)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



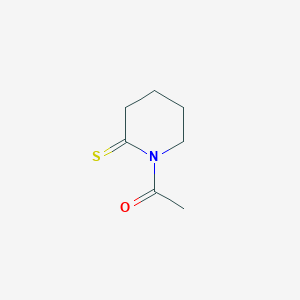
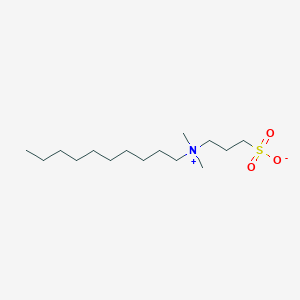
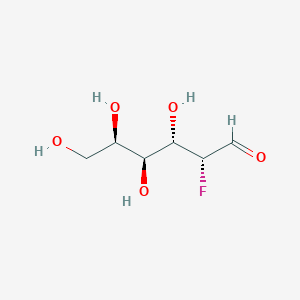
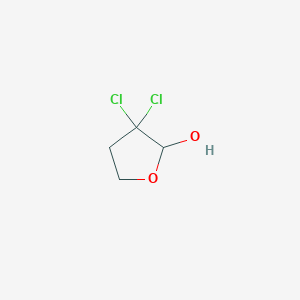
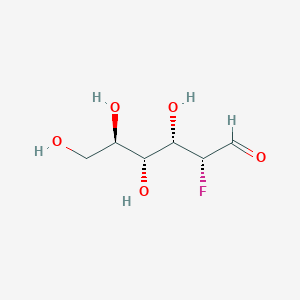
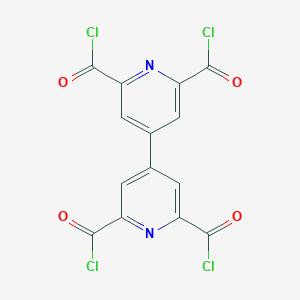
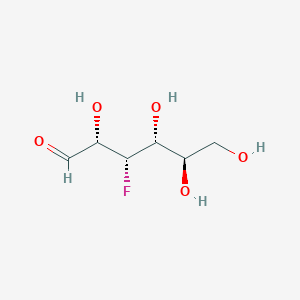

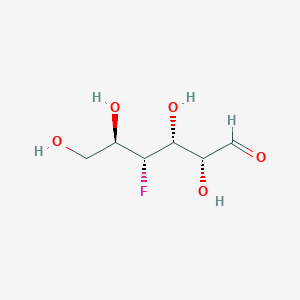


![3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B43597.png)
